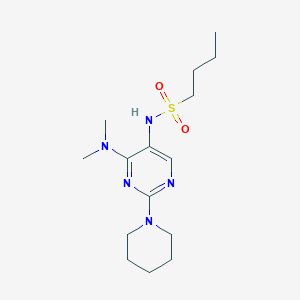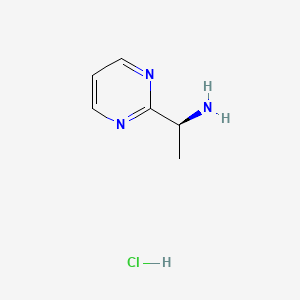![molecular formula C19H18ClN3O4 B2508989 3-(2-(3-((3-クロロピリジン-4-イル)オキシ)ピペリジン-1-イル)-2-オキソエチル)ベンゾ[d]オキサゾール-2(3H)-オン CAS No. 2034526-48-0](/img/structure/B2508989.png)
3-(2-(3-((3-クロロピリジン-4-イル)オキシ)ピペリジン-1-イル)-2-オキソエチル)ベンゾ[d]オキサゾール-2(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex chemical entity with applications across various scientific domains. This article delves into its synthetic pathways, chemical properties, and diverse applications.
科学的研究の応用
Chemistry: In the field of chemistry, it serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Biologically, it is studied for its interactions with various biomolecules and potential as a lead compound in drug development.
Medicine: Medically, it shows promise in therapeutic applications, particularly in treating inflammatory and neurological disorders due to its unique chemical structure.
Industry: Industrially, it is used in the synthesis of agrochemicals, dyes, and specialty chemicals, contributing to its versatility and broad utility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process typically starting with the reaction of 3-chloropyridine with a piperidine derivative. This is followed by the coupling of this intermediate with benzo[d]oxazol-2(3H)-one through a series of condensation and cyclization reactions. Optimal reaction conditions include precise temperature control, solvent selection, and catalyst use to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis is optimized to be cost-effective and scalable. This involves the use of continuous flow reactors, efficient purification methods like crystallization and chromatography, and stringent quality control protocols to maintain consistency.
化学反応の分析
Types of Reactions: The compound is capable of undergoing various chemical reactions including oxidation, reduction, and substitution.
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or catalytic hydrogenation.
Substitution: It participates in nucleophilic substitution reactions, especially on the pyridine ring.
Common Reagents and Conditions: Common reagents include organic solvents such as dichloromethane and toluene, acids and bases like hydrochloric acid and sodium hydroxide, and catalysts such as palladium on carbon and platinum oxide.
Major Products Formed: Depending on the reaction type, the products vary. For instance, oxidation yields hydroxyl derivatives, while reduction leads to dechlorinated products. Substitution reactions produce a wide array of functionalized compounds.
作用機序
The compound exerts its effects through several pathways. It binds to specific molecular targets, modulating their activity. For example, it may inhibit enzymes or interact with receptors, altering cellular processes and leading to its observed biological effects.
類似化合物との比較
When compared to similar compounds such as 3-chloropyridine derivatives and other benzo[d]oxazol-2(3H)-one analogs, this compound stands out due to its unique combination of chemical properties and biological activities. It offers enhanced reactivity and specificity, making it a valuable tool in both research and industrial applications. Similar compounds include:
3-(2-(3-((3-chlorophenyl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
3-(2-(3-((3-bromopyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
By exploring these facets, we gain a comprehensive understanding of 3-(2-(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one and its impactful presence across various scientific and industrial domains.
特性
IUPAC Name |
3-[2-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c20-14-10-21-8-7-16(14)26-13-4-3-9-22(11-13)18(24)12-23-15-5-1-2-6-17(15)27-19(23)25/h1-2,5-8,10,13H,3-4,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXZVXPNOQMKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2508906.png)
![2-[4-(2-Methylpyrimidin-4-yl)oxyphenyl]acetic acid](/img/structure/B2508907.png)
![Ethyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2508908.png)


![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508913.png)


![2-[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2508917.png)

![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2508923.png)
![3-methyl-7-[(2-methylphenyl)methyl]-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508924.png)
![2,4,5-trifluoro-3-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2508925.png)
![5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2508926.png)
